molecular formula C66H90O24P6 B574108 diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate CAS No. 188241-51-2

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate

Cat. No.: B574108
CAS No.: 188241-51-2
M. Wt: 1453.265
InChI Key: YPQIUSUOMGFZPE-UHFFFAOYSA-N
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Description

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers derived from phenols and formaldehyde, known for their unique molecular architecture and ability to form host-guest complexes. This compound is specifically functionalized with diethoxyphosphoryl groups, enhancing its ability to interact with various cations and organic molecules .

Preparation Methods

The synthesis of diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate typically involves the Arbuzov reaction. This reaction starts with hexakis(chloromethyl)calix6arene hexamethyl ether, which is reacted with isopropyl esters of trivalent phosphorus acids. Subsequent chemical transformations yield the desired phosphorylated calixarene

Chemical Reactions Analysis

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate undergoes various chemical reactions, including:

Common reagents include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate has several scientific research applications:

Properties

IUPAC Name

diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H90O24P6/c1-13-73-91(67,74-14-2)85-61-49-31-25-32-50(61)44-52-34-27-36-54(63(52)87-93(69,77-17-5)78-18-6)46-56-38-29-40-58(65(56)89-95(71,81-21-9)82-22-10)48-60-42-30-41-59(66(60)90-96(72,83-23-11)84-24-12)47-57-39-28-37-55(64(57)88-94(70,79-19-7)80-20-8)45-53-35-26-33-51(43-49)62(53)86-92(68,75-15-3)76-16-4/h25-42H,13-24,43-48H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQIUSUOMGFZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OP(=O)(OCC)OCC)CC7=CC=CC(=C7OP(=O)(OCC)OCC)CC1=CC=C2)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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